molecular formula C14H16N2O2 B7501519 N,N-dimethyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

N,N-dimethyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

Cat. No. B7501519
M. Wt: 244.29 g/mol
InChI Key: OHACVRCQXUWRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as DMOX, and it is known for its ability to modulate the activity of certain enzymes and proteins within the body. In

Mechanism of Action

DMOX works by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to be a competitive inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, DMOX can increase the levels of acetylcholine, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its enzyme-inhibiting properties, DMOX has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMOX in lab experiments is its high purity and stability. This makes it a reliable tool for studying the activity of enzymes and proteins in vitro. However, one limitation of using DMOX is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on DMOX. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the activity of enzymes and proteins in vitro. By understanding the mechanism of action of DMOX, researchers may be able to develop more effective inhibitors for a variety of targets. Finally, there is potential for DMOX to be used in the development of novel drugs for the treatment of other diseases, such as cancer and inflammation.

Synthesis Methods

The synthesis of DMOX involves the reaction of 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to produce DMOX in high yield. The purity of the compound can be improved through recrystallization from ethanol.

Scientific Research Applications

DMOX has been shown to have potential therapeutic applications in the treatment of various diseases. It has been studied for its ability to inhibit the activity of certain enzymes and proteins, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to the development of diseases such as Alzheimer's, Parkinson's, and cancer.

properties

IUPAC Name

N,N-dimethyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-12(9-13(17)16(2)3)15-14(18-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHACVRCQXUWRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

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